REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[N+:10]([O-])=O.C([O-])=O.[NH4+]>C1COCC1.CO.[Pd]>[CH3:9][C:7]1[CH:8]=[C:3]([NH:2][CH3:1])[C:4]([NH2:10])=[CH:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
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2.47 g
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Type
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reactant
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Smiles
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CNC1=C(C=CC(=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
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15 g
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Type
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reactant
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Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
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7 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
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Quantity
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650 mg
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at room temperature for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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The resulting mixture was then filtered over CELITE®
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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The resulting residue was diluted with CH2Cl2
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Type
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WASH
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Details
|
washed with H2O
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by flash column chromatography (SiO2)
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Type
|
WASH
|
Details
|
eluting with a hexanes-EtOAc gradient
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C(=CC1)N)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |